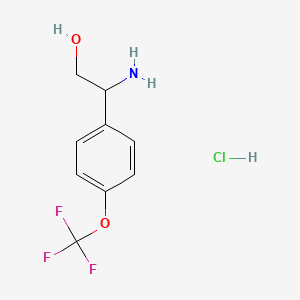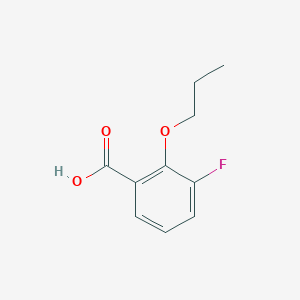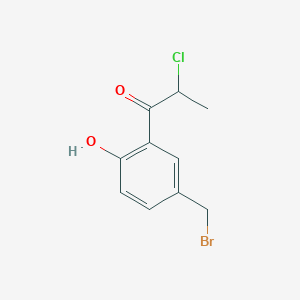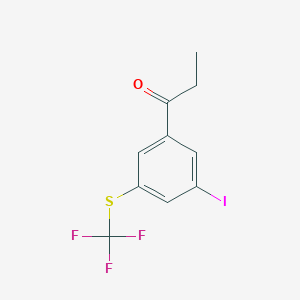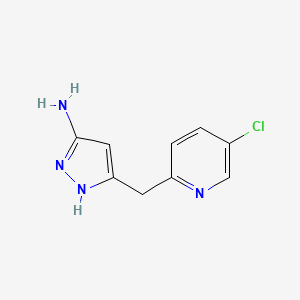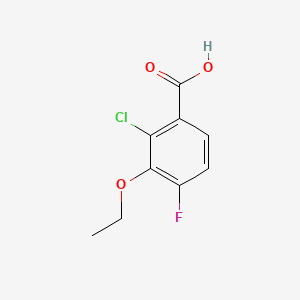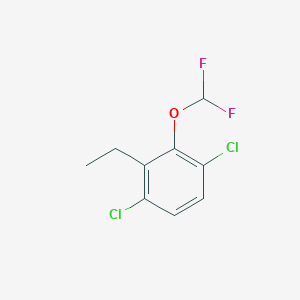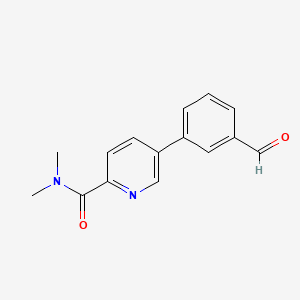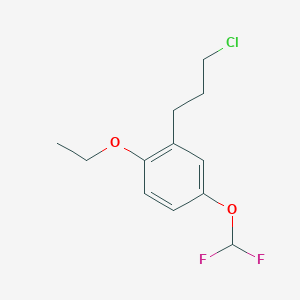![molecular formula C10H6N2 B14039485 Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
Pyrrolo[2,3-f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing Pyrrolo[2,3-f]indole involves the cyclization of hydrazones in polyphosphoric acid esters. This process includes several steps such as hydrolysis, decarboxylation, and dehydrogenation . Another approach involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones, which operates at 50°C in air with water as the only reaction medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sustainable and practical approaches, such as the Cu/Fe catalyzed method, suggests potential for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,3-f]indole undergoes various chemical reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex heterocyclic structures . It also participates in electrophilic substitution reactions, particularly at positions 3 and 5 .
Common Reagents and Conditions: Common reagents used in these reactions include polyphosphoric acid esters for cyclization and Cu/Fe catalysts for C-H amination . Electrophilic substitution reactions often involve reagents like diazonium salts .
Major Products: The major products formed from these reactions include hydrogenated derivatives of linear and angular pyrroloindoles, as well as various functionalized heterocyclic frameworks .
Applications De Recherche Scientifique
Pyrrolo[2,3-f]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrrolo[2,3-f]indole involves its interaction with molecular targets and pathways. For instance, some derivatives of indole compounds act as inhibitors of protein kinases, which are crucial in various signaling pathways . Additionally, molecular docking studies suggest that this compound derivatives can stably bind to active sites of enzymes, indicating their potential as drug candidates .
Comparaison Avec Des Composés Similaires
- Pyrrolo[3,2-e]indole
- Pyrrolo[2,3-b]indole
- Benzofuro[3,2-b]indole
Comparison: Pyrrolo[2,3-f]indole is unique due to its specific ring fusion and the positions of its reactive sites. Compared to Pyrrolo[3,2-e]indole and Pyrrolo[2,3-b]indole, this compound has distinct electrophilic substitution sites, which influence its reactivity and the types of products formed . Additionally, its sustainable synthesis methods make it more attractive for industrial applications .
Propriétés
Formule moléculaire |
C10H6N2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
pyrrolo[2,3-f]indole |
InChI |
InChI=1S/C10H6N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H |
Clé InChI |
UVOMXDZIIPHCIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C1=CC3=NC=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


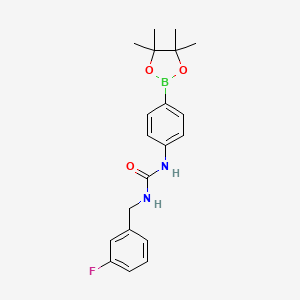
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
